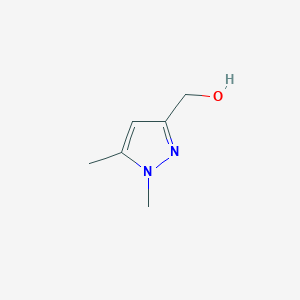

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol” is a chemical compound with the molecular formula C6H10N2O . It is a white crystal and is also known by its IUPAC name, cyclohexyl this compound .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves a reaction with 4-aminobenzoic acid in acetonitrile .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C6H10N2O/c1-5-3-6(4-7)8-9(5)2/h3H,4,7H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .

Chemical Reactions Analysis

Pyrazole-based ligands, such as “this compound”, have been found to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone .

Physical and Chemical Properties Analysis

“this compound” is a white crystal with a melting point of 50°C . Its molecular weight is 126.16 , and it has a density of 1.13±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

- Novel Synthesis Approaches: Research has demonstrated innovative synthetic routes to create pyrazole derivatives utilizing (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol. For instance, novel and efficient methods have been developed for synthesizing 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, showcasing the versatility of this compound in complex organic syntheses (Hote & Lokhande, 2014).

Biological Activities

- Antimicrobial and Anticancer Agents: Derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties. A study highlighted the synthesis of novel pyrazole derivatives with promising antimicrobial and higher anticancer activity compared to reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

- Antifungal and Antibacterial Activities: Another area of application involves the synthesis of N,N,N',N'-tetradentate pyrazoly compounds, showing specific antifungal properties against Saccharomyces cerevisiae, albeit lacking antibacterial activity. This specificity indicates the potential for targeted antifungal therapies (Abrigach et al., 2016).

Material Science Applications

- Metal Ion Extraction: The compound has shown utility in the selective liquid-liquid extraction of metal ions like Fe(II) and Cd(II), offering insights into environmental remediation and resource recovery processes. Bidentate pyrazole ligands derived from this compound demonstrated high extraction affinity towards these metals, indicating their potential in waste treatment and metal reclamation (Lamsayah et al., 2015).

Safety and Hazards

“(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Mechanism of Action

Target of Action

The primary targets of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol are metal ions, specifically copper (II) ions . These ions are crucial in the catalytic activity of certain enzymes, such as catecholase .

Mode of Action

This compound, as a pyrazole-based ligand, coordinates with metal ions through its pyrazole sp2-nitrogen . This interaction enhances the catalytic activity of the metal ions, particularly in the oxidation reaction of catechol to o-quinone .

Biochemical Pathways

The compound affects the biochemical pathway involving the oxidation of catechol to o-quinone . This reaction is catalyzed by the enzyme catecholase, which contains copper (II) ions at its active sites . The compound, acting as a ligand, enhances the catalytic activity of these ions, thereby influencing the pathway .

Pharmacokinetics

Its molecular weight (12616) and formula (C6H10N2O) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the enhanced catalytic activity of copper (II) ions in the oxidation of catechol to o-quinone . This leads to excellent catalytic activities for this reaction .

Action Environment

The action of this compound is influenced by several environmental factors. The type of solvent, the type of metal ion, the anion in the metal salt, and the ratios of ligands and metal salts all impact the formation of complexes and thus the compound’s catalytic activity .

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBMHIHXRARJJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380020 |

Source

|

| Record name | (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153912-60-8 |

Source

|

| Record name | (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,5-dimethyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B139763.png)

![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)

![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)

![[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B139798.png)